molecular formula C8H8ClN3 B1492487 3-Chloro-1-methyl-1H-indazol-7-amine CAS No. 874297-06-0

3-Chloro-1-methyl-1H-indazol-7-amine

Cat. No.: B1492487
CAS No.: 874297-06-0
M. Wt: 181.62 g/mol
InChI Key: SPARCUKRDUDVTG-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-indazol-7-amine ( 874297-06-0) is a heterocyclic organic compound featuring an indazole core substituted with a chloro group at the 3-position and an amine group at the 7-position, along with a methyl group at the 1-position . This specific substitution pattern imparts unique reactivity, making it a valuable and versatile intermediate in pharmaceutical synthesis and medicinal chemistry research . The presence of both chloro and amine functional groups on the stable indazole scaffold offers two versatile sites for further derivatization, enabling the development of diverse biologically active molecules . The indazole scaffold is an emerging privileged structure in drug discovery, known for its broad spectrum of biological activities . Compounds derived from indazole have been investigated for their roles in modulating various biological pathways, including enzyme inhibition and receptor interaction . As a key building block, this compound is particularly useful in cross-coupling reactions, such as the Pd-catalyzed Suzuki-Miyaura reaction, to create more complex molecular architectures for biological screening . It also serves as a precursor in the synthesis of sulfonamide derivatives, which have shown significant antiproliferative activity in research settings . This compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-1-methylindazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-12-7-5(8(9)11-12)3-2-4-6(7)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPARCUKRDUDVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2N)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, molecular properties, and applications of 3-Chloro-1-methyl-1H-indazol-7-amine and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Applications/Synthesis Insights
This compound C₈H₈ClN₃ ~197.6 Cl (C3), CH₃ (N1), NH₂ (C7) Potential kinase inhibitor or antiviral intermediate (inferred from analogs)
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine C₈H₇BrClN₃ 262.0 Br (C7), Cl (C4), NH₂ (C3), CH₃ (N1) Intermediate for HIV drug Lenacapavir
3-Iodo-1-methyl-1H-indazol-7-amine C₈H₈IN₃ 273.07 I (C3), CH₃ (N1), NH₂ (C7) Halogen-swapped analog; used in Suzuki couplings for boronate synthesis
3-Methyl-1H-indazol-7-amine C₈H₉N₃ 147.2 CH₃ (C3), NH₂ (C7) Non-halogenated variant; baseline for studying halogen effects
7-Chloro-1H-indole derivatives (e.g., Compound 77) Varies ~345–391 Cl (C7), imidazolyl groups Indole-based analogs; differing heterocycle (indole vs. indazole)

Physicochemical Properties

  • The iodo derivative’s larger atomic radius may introduce steric hindrance in binding .
  • Spectroscopic Data : NMR and mass spectrometry (MS) data for analogs (e.g., 7-bromo-4-chloro-1-methyl-1H-indazol-3-amine: MS m/z 262.0 [M+H]⁺) confirm structural integrity and purity .

Preparation Methods

Starting Materials and Initial Halogenation

  • The synthesis often begins with 2,6-dichlorobenzonitrile as the starting material, an inexpensive and commercially available compound.
  • Regioselective bromination is performed using N-bromosuccinimide (NBS) in the presence of sulfuric acid (H2SO4) to yield 7-bromo-4-chloro-2-cyanobenzene derivatives with high selectivity and yields ranging from 76% to 81%.

Cyclization to Form Indazole Core

  • The brominated intermediate undergoes cyclization with hydrazine hydrate under mild conditions (e.g., 60 °C) in aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
  • Sodium acetate (NaOAc) is used as a base to assist the cyclization.
  • This step yields 7-bromo-4-chloro-1H-indazol-3-amine with regioselectivity influenced by the ortho-bromo substituent, achieving isolated yields between 50% and 56% without the need for chromatographic purification.

Methylation at the N-1 Position

  • The N-1 methylation of 7-bromo-4-chloro-1H-indazol-3-amine is typically carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Triethylamine (TEA) or other organic bases are used to deprotonate the indazole nitrogen, facilitating nucleophilic substitution.
  • Reaction temperatures are controlled to prevent side reactions, often maintained below 10 °C during reagent addition, then allowed to warm to room temperature for completion.

Amination at the 7-Position

  • The 7-bromo substituent can be converted to an amine group via nucleophilic aromatic substitution or palladium-catalyzed amination.
  • Alternatively, reduction of a nitro precursor at the 7-position followed by chlorination can be performed.
  • Purification steps include aqueous acid-base washes and trituration with solvents such as hexanes and acetone to isolate the amine product with high purity.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Bromination NBS, H2SO4 Sulfuric acid Room temp 76-81 Regioselective bromination
Cyclization with hydrazine Hydrazine hydrate, NaOAc NMP or DMSO 60 °C 50-56 Formation of indazole ring
N-1 Methylation Methyl iodide or dimethyl sulfate, TEA Dichloromethane 0-10 °C initially 70-75* Controlled addition to avoid side products
Amination at 7-position Pd-catalyzed amination or reduction + substitution Ethanol, DCM Room temp to 80 °C 65-75* Purification by aqueous washes and trituration

*Yields approximate based on literature synthesis of related compounds.

Purification and Isolation

  • After each synthetic step, purification is achieved by a combination of liquid-liquid extraction, washing with aqueous acid/base solutions, drying over sodium sulfate, and concentration under reduced pressure.
  • Crude solids are often triturated with hexanes or acetone-hexane mixtures to remove impurities.
  • Final drying is performed in a hot air oven at approximately 50 °C until moisture content is below 1.5%, ensuring a dry, pure product suitable for further use.

Research Findings and Practical Considerations

  • The two-step bromination and cyclization sequence provides a practical and scalable route to the indazole intermediate without requiring column chromatography, which is advantageous for industrial-scale synthesis.
  • Mild reaction conditions and regioselectivity are critical for obtaining the desired substitution pattern and high purity.
  • The presence of ortho-bromo substituents influences the regioselectivity of cyclization, favoring the formation of the desired indazole isomer.
  • The methylation and amination steps require careful control of temperature and reagent addition rates to avoid side reactions and maximize yield.
  • These methods have been demonstrated on hundred-gram scales, indicating suitability for large-scale pharmaceutical synthesis.

Q & A

Q. What are the key synthetic routes for 3-Chloro-1-methyl-1H-indazol-7-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of substituted benzamidines, starting from precursors like 2,6-dichlorobenzonitrile. Key steps include chlorination, methylation, and amination. Reaction conditions (e.g., solvent choice, temperature) significantly impact yields, which range from 38% to 45% in reported protocols . Optimization strategies involve adjusting catalyst loading (e.g., transition metals) and purification methods (e.g., column chromatography vs. recrystallization).

Q. Which analytical techniques are most effective for characterizing this compound?

Structural elucidation relies on:

  • NMR spectroscopy : To confirm substituent positions (e.g., methyl at N1, chloro at C4).
  • X-ray crystallography : Using software like SHELXL (SHELX system) for refining crystal structures, particularly for resolving tautomeric forms of the indazole core .
  • Mass spectrometry : For molecular weight verification (C₈H₉ClN₄, MW: 196.64 g/mol).

Q. What are the common chemical reactions involving this compound?

The chlorine atom at C4 and amine group at C7 are reactive sites:

  • Nucleophilic substitution : Chlorine can be replaced with amines or alkoxides.
  • Oxidation/Reduction : The nitro group (if present in precursors) can be reduced to amine or oxidized to nitroso derivatives. Reagents like Pd/C (for hydrogenation) or LiAlH₄ (for reduction) are frequently employed .

Advanced Research Questions

Q. How can low synthetic yields (38–45%) be improved, and what are the bottlenecks?

Yield limitations often arise from side reactions during cyclization or incomplete amination. Strategies include:

  • Catalyst screening : Testing Pd(OAc)₂ or CuI for cross-coupling steps.
  • Microwave-assisted synthesis : Reducing reaction time and improving regioselectivity.
  • Flow chemistry : Enhancing mixing efficiency for intermediates prone to degradation .

Q. What mechanistic insights explain its kinase inhibition activity?

The indazole scaffold mimics ATP-binding motifs in kinases. The chloro and methyl groups enhance hydrophobic interactions with kinase pockets, while the C7 amine forms hydrogen bonds with catalytic residues. Competitive inhibition assays (e.g., IC₅₀ measurements via fluorescence polarization) are critical for validating selectivity .

Q. How can crystallographic data contradictions (e.g., tautomerism) be resolved?

Tautomeric forms (1H vs. 2H-indazole) complicate structural analysis. Use high-resolution X-ray data (≤1.0 Å) and SHELXL’s restraints for refining hydrogen positions. Density functional theory (DFT) calculations can supplement experimental data to confirm the dominant tautomer .

Q. What are the reactivity trends under varying pH and temperature conditions?

  • Acidic conditions : Protonation of the amine group reduces nucleophilicity, favoring halogen retention.
  • Basic conditions : Deprotonation enhances substitution at C4.
  • Elevated temperatures : Accelerate ring-opening side reactions, requiring controlled heating (e.g., reflux under inert atmosphere) .

Q. How do substituent modifications influence structure-activity relationships (SAR)?

Comparative studies with analogs (e.g., 7-fluoro or 4-bromo derivatives) reveal:

  • Electron-withdrawing groups (Cl, NO₂) : Improve kinase binding but may reduce solubility.
  • Methyl at N1 : Enhances metabolic stability by blocking oxidation. SAR tables can guide lead optimization (see example below) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-methyl-1H-indazol-7-amine
Reactant of Route 2
3-Chloro-1-methyl-1H-indazol-7-amine

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